molecular formula C5H7N3S B1603928 5-(Methylthio)pyrazin-2-amine CAS No. 251549-38-9

5-(Methylthio)pyrazin-2-amine

Cat. No.: B1603928
CAS No.: 251549-38-9
M. Wt: 141.2 g/mol
InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N
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Description

5-(Methylthio)pyrazin-2-amine is an organic compound with the molecular formula C5H7N3S. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The compound features a methylthio group (-SCH3) attached to the pyrazine ring at position 5 and an amino group (-NH2) at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)pyrazin-2-amine typically involves the introduction of the methylthio group and the amino group onto the pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is reacted with a methylthiolating agent under basic conditions. For example, 2-chloropyrazine can be treated with sodium methylthiolate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylthio)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and amino groups allows for various interactions with biological molecules, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)pyrazin-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5-methylsulfanylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBKLPYWVRTALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619636
Record name 5-(Methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251549-38-9
Record name 5-(Methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tetrakis(triphenylphosphine)palladium(0) (3.32 g, 2.87 mmol) and 2-amino-5-bromopyrazine (5.00 g, 28.73 mmol) in N,N-dimethylformamide (144 mL) was treated with 95% sodium thiomethoxide (4.24 g, 57.47 mmol). The resulting reaction mixture was heated at 60° C. for 10 h. The reaction mixture was allowed to cool to 25° C. and then was poured into a saturated aqueous sodium bicarbonate solution (500 mL). The product was extracted with ethyl acetate (5×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 3/7 ethyl acetate/hexanes) afforded 5-methylsulfanyl-pyrazin-2-ylamine (1.66 g, 40.9%) as an orange solid: mp 65–67° C.; EI-HRMS m/e calcd for C5H7N3S (M+) 141.0361, found 141.0357.
Quantity
4.24 g
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reactant
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500 mL
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5 g
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reactant
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144 mL
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solvent
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3.32 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 2-amino-5-bromopyrazine (100 mg), 95% methanethiol sodium salt (84.8 mg) and tetrakistriphenylphosphine palladium (66.4 mg) in N,N-dimethylformamide (2.9 ml) was stirred at 60° C. for 15 hours. After completion of the reaction, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution, extracted with toluene, washed with a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was separated using silica gel column chromatography. (ethyl acetate:hexane 1:2) to obtain 67.8 mg (84%) of the desired product as a white powder.
Quantity
100 mg
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reactant
Reaction Step One
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84.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
66.4 mg
Type
reactant
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2.9 mL
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solvent
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Yield
84%

Synthesis routes and methods IV

Procedure details

2-Amino-5-bromopyrazine can be prepared from aminopyrazine as described (Tetrahedron, Vol. 44, pp. 2977-2984 (1988)). Reaction of 2-amino-5-bromopyrazine with sodium methanethiolate proceeds to form 2-amino-5-methylthiopyrazine (J. Het. Chem., Vol. 28, pp. 1131-1137 (1991)). Oxidation of 2-amino-5-methylthiopyrazine with m-chloroperbenzoic acid produces 2-amino-5-methanesulfonylpyrazine. 2-Hydrazino-5-methanesulfonylpyrazine can be prepared by known procedures (J. Het. Chem., Vol. 27, pp. 2151-2163 (1990)). Subsequent reaction of 2-Hydrazino-5-methanesulfonylpyrazine with 4,4,4-trifluoro-1-(4-methoxyphenyl)-1,3-butanedione (made from 4-methoxyacetophenone and ethyl trifluoroacetate via Scheme 1) can then produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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